molecular formula C19H19ClN2O3 B4559923 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B4559923
M. Wt: 358.8 g/mol
InChI Key: NSHVXXAPIQADHQ-UHFFFAOYSA-N
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Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group attached to the morpholine ring, an oxo group at the second position of the morpholine ring, and an acetamide group linked to a 3-chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.

    Introduction of the Oxo Group: The oxo group can be introduced by oxidizing the morpholine ring using an oxidizing agent like potassium permanganate or chromium trioxide.

    Acetamide Formation: The acetamide group can be introduced by reacting the morpholine derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Chlorophenyl Substitution: The final step involves the substitution of the acetamide group with a 3-chlorophenyl group using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques can also be tailored to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group, resulting in the formation of a hydroxymorpholine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydroxymorpholine derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of chlorine.

    2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-bromophenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the benzyl group, oxo group, and acetamide linkage also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-7-4-8-16(11-15)21-18(23)12-17-19(24)25-10-9-22(17)13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHVXXAPIQADHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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